An In-depth Technical Guide to Boc-3-(4-thiazolyl)-DL-alanine: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to Boc-3-(4-thiazolyl)-DL-alanine: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of N-tert-butoxycarbonyl-3-(4-thiazolyl)-DL-alanine, a synthetic amino acid derivative of significant interest in medicinal chemistry and drug development. We will delve into its core chemical properties, established synthesis and purification protocols, reactivity, and its pivotal role as a building block in the creation of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this versatile compound.
Introduction: The Significance of Thiazole-Containing Amino Acids
Boc-3-(4-thiazolyl)-DL-alanine belongs to a class of non-proteinogenic amino acids that incorporate a thiazole ring. This heterocyclic moiety is a well-recognized pharmacophore, present in a wide array of approved drugs and biologically active compounds, prized for its ability to engage in various biological interactions.[1][2][3][4] The incorporation of the thiazole ring into an alanine scaffold creates a unique building block that can mimic natural amino acids while introducing novel structural and electronic properties into peptides and small molecules.[5][6] The N-terminal tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it highly compatible with standard solid-phase and solution-phase peptide synthesis methodologies.[6][7][8]
Core Chemical and Physical Properties
Boc-3-(4-thiazolyl)-DL-alanine is typically a white to pale yellow powder.[5][7] While the topic of this guide is the DL-racemic mixture, data for the individual L- and D-enantiomers are often reported and provide valuable insights.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆N₂O₄S | [1][5][7][9] |
| Molecular Weight | 272.32 g/mol (or 272.33 g/mol ) | [1][5][6][7][9] |
| CAS Number | 119378-93-7 | [6][10] |
| Appearance | White to pale yellow powder | [5][7][9] |
| Melting Point (L-enantiomer) | 122 °C | [7][9] |
| Predicted Boiling Point (L-enantiomer) | 456.8 ± 40.0 °C | [7][9] |
| Predicted pKa (Boc-DL-alanine) | 4.02 ± 0.10 | [11] |
| Solubility | Sparingly soluble in water. Soluble in DMF. | [11][12] |
| Storage Conditions | Room Temperature to -15°C; store in a dry, well-ventilated place. | [7][9][10] |
Synthesis and Purification
The synthesis of Boc-3-(4-thiazolyl)-DL-alanine follows a well-established procedure for the N-protection of amino acids. The core of the synthesis involves the reaction of 3-(4-thiazolyl)-DL-alanine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
General Synthesis Protocol
A typical synthesis involves the following steps:
-
Dissolution: 3-(4-thiazolyl)-DL-alanine is dissolved in an appropriate solvent system, often a mixture of an organic solvent like dioxane or tetrahydrofuran (THF) and water.
-
Basification: A base, such as sodium hydroxide or triethylamine, is added to the solution to deprotonate the amino group of the alanine derivative, rendering it nucleophilic.
-
Addition of Boc₂O: Di-tert-butyl dicarbonate is added to the reaction mixture. The nucleophilic amino group attacks one of the carbonyl carbons of the Boc anhydride.
-
Reaction Monitoring: The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting amino acid is consumed.
-
Workup and Extraction: Upon completion, the reaction mixture is typically acidified to a pH of approximately 2-3. The product is then extracted into an organic solvent such as ethyl acetate. The organic layers are combined, washed, and dried.
-
Purification: The crude product is purified, commonly through crystallization from a suitable solvent system or by column chromatography on silica gel.
This general methodology is a robust and widely used approach for the preparation of various Boc-protected amino acids.[8][13][14]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis and purification of Boc-3-(4-thiazolyl)-DL-alanine.
Reactivity and Applications in Peptide Synthesis
The chemical utility of Boc-3-(4-thiazolyl)-DL-alanine is dominated by the reactivity of its two primary functional groups: the Boc-protected amine and the carboxylic acid.
The Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis due to its unique reactivity profile.
-
Stability: It is stable to a wide range of nucleophilic and basic conditions, which allows for the selective deprotection of other protecting groups (e.g., Fmoc) in an orthogonal protection strategy.[8]
-
Acid Lability: The Boc group is readily cleaved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA).[15] This deprotection proceeds via a carbocationic intermediate, necessitating the use of scavengers when working with sensitive amino acid residues.
Deprotection Workflow
Caption: Deprotection of the Boc group to enable subsequent peptide bond formation.
Role in Drug Discovery
The thiazole moiety is a key contributor to the biological activity of molecules containing this building block. Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]
-
Peptide Mimetics: Boc-3-(4-thiazolyl)-DL-alanine is used to synthesize peptidomimetics where the thiazole ring can act as a bioisostere for other functional groups, potentially enhancing binding affinity to protein targets and improving pharmacokinetic properties.
-
Inhibitors and Modulators: Its incorporation into peptide sequences has been explored in the development of inhibitors and modulators for various biological pathways.[7] The unique structural features of the thiazole ring can facilitate specific interactions with enzyme active sites or protein-protein interfaces.[7]
-
Cancer and Infectious Diseases: Research has highlighted its utility in the synthesis of peptide-based drugs targeting cancer and infectious diseases.[5][6] The thiazole ring can contribute to the cytotoxic or antimicrobial activity of the resulting compounds.
Safety and Handling
Conclusion
Boc-3-(4-thiazolyl)-DL-alanine is a valuable and versatile building block for medicinal chemists and drug development professionals. Its straightforward synthesis, compatibility with standard peptide synthesis protocols, and the inherent biological relevance of the thiazole moiety make it an attractive component for the design and synthesis of novel therapeutic agents. As the demand for more sophisticated and targeted therapies continues to grow, the strategic use of such unique amino acid derivatives will undoubtedly play a crucial role in the future of drug discovery.
References
-
PubMed Central. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. [Link]
-
ResearchGate. Synthesis of 3‐(3‐pyridyl)‐ and 3‐(3‐benzo[b]thienyl)‐D‐alanine. [Link]
-
PubChem. tert-Butoxycarbonylalanine. [Link]
-
Carl ROTH. Safety Data Sheet: DL-Alanine. [Link]
-
Carl ROTH. Safety Data Sheet: Boc-L-Alanine. [Link]
-
PMC. Thiazole conjugated amino acid derivatives as potent cytotoxic agents. [Link]
- Google Patents.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
PubChem. (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-cyanophenyl)propanoic acid. [Link]
-
ResearchGate. (PDF) Synthesis of thiazole-containing amino acids based on asparagine. [Link]
-
PMC. tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]
- Google Patents.
-
MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
Carl ROTH. Safety Data Sheet: DL-Alanine. [Link]
-
ACS Publications. t-Butyloxycarbonylamino Acids and Their Use in Peptide Synthesis. [Link]
-
RSC Publishing. Dual protection of amino functions involving Boc. [Link]
-
DC Fine Chemicals. Safety Data Sheet. [Link]
-
Organic Syntheses Procedure. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. [Link]
-
EXCLI Journal. Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]
-
Organic Syntheses Procedure. [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]. [Link]
-
PubChem. Thiazolylalanine. [Link]
-
ResearchGate. CD spectra of Boc-L-alanine (green, c = 1·10 - ResearchGate. [Link]
-
Scholars Research Library. Der Pharma Chemica. [Link]-labelling-with-gallium-68.pdf)
Sources
- 1. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 4. excli.de [excli.de]
- 5. BOC-D-alanine | C8H15NO4 | CID 637606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. echemi.com [echemi.com]
- 10. Tert-butoxycarbonylalanine | C8H15NO4 | CID 85082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Page loading... [guidechem.com]
- 12. echemi.com [echemi.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. chempep.com [chempep.com]
- 16. carlroth.com [carlroth.com]
- 17. fishersci.com [fishersci.com]
- 18. dcfinechemicals.com [dcfinechemicals.com]
